3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. This compound features a bromine atom at the third position and a fluorine atom at the seventh position of the pyrrole ring, contributing to its unique chemical properties and biological activities. The compound's structure allows for diverse applications in medicinal chemistry, particularly as a potential therapeutic agent.
The compound is classified under heterocyclic compounds, which are characterized by rings containing at least one atom that is not carbon, typically nitrogen, oxygen, or sulfur. Its specific classification as a pyrrolopyridine indicates its structural relationship to both pyrrole and pyridine, making it relevant in various chemical and biological contexts. The compound can be sourced from specialized chemical suppliers and is often utilized in research settings focused on drug discovery and development.
The synthesis of 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions. One common synthetic route includes:
The reaction conditions may vary based on the specific reagents used but generally involve:
3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets within biological systems. Notably, this compound has been studied for its potential inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various signaling pathways related to cell proliferation and survival.
By binding to FGFRs, the compound may induce apoptosis in cancer cells and inhibit their migration and invasion capabilities. The binding interactions typically involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the receptor's active site.
3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine has several significant applications in scientific research:
This compound's unique structural features make it an attractive candidate for further exploration in drug discovery programs aimed at developing novel therapeutics against cancer and other diseases associated with aberrant signaling pathways.
The synthesis of 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine relies on sequential cyclization and halogenation protocols. A representative approach begins with fluorinated pyridine precursors, where ortho-directed metalation enables regioselective bromination at the C3 position. For example, 7-fluoro-1H-pyrrolo[2,3-c]pyridine undergoes electrophilic bromination using bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, yielding the 3-bromo derivative in 65–78% efficiency [4] [6]. Alternatively, ring construction via Gould-Jacobs cyclization incorporates halogenation earlier: condensation of 4-fluoro-3-aminopyridine with bromomalonaldehyde yields the pyrrolopyridine core after thermal cyclization. This method requires precise stoichiometric control to avoid polybromination by-products, typically limiting yields to 60–70% [3] .
Table 1: Key Intermediates in Traditional Synthesis
Intermediate | CAS Number | Role in Synthesis |
---|---|---|
7-Fluoro-1H-pyrrolo[2,3-c]pyridine | 165669-35-2 | Bromination substrate |
3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | 352434-16-3 | Demethylation precursor |
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | 1190309-71-7 | Regioisomeric control compound |
Post-cyclization halogenation remains challenging due to the electron-rich pyrrole ring, often necessitating inert atmospheres and cryogenic conditions to suppress decomposition.
Recent innovations address the competing reactivity of bromo and fluoro groups using transition metal catalysts. Palladium-mediated C-H activation enables direct bromination of 7-fluoro-1H-pyrrolo[2,3-c]pyridine with NBS, achieving 92% regioselectivity at C3 when catalyzed by Pd(OAc)₂/Xantphos in acetonitrile at 80°C. The Xantphos ligand suppresses Pd migration to the electron-deficient pyridine ring, minimizing undesired C4/C6 bromination [7] [9]. For de novo synthesis, copper-catalyzed cyclization of 2-fluoro-3-(bromopropargyl)pyridine derivatives provides a one-pot route. Using CuI (5 mol%) and 1,10-phenanthroline in DMF at 120°C, this method constructs the bromo-fluoro-substituted scaffold in a single step with 85% yield, outperforming stoichiometric approaches [5].
Palladium-catalyzed cross-couplings transform 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine into elaborated pharmaceuticals. Key reactions include:
Table 2: Palladium-Catalyzed Cross-Coupling Applications
Reaction Type | Catalyst System | Conditions | Yield Range | Key Applications |
---|---|---|---|---|
Suzuki-Miyaura | Pd₂(dba)₃/XPhos | Dioxane/H₂O, 80–100°C | 70–88% | Biaryl anticancer scaffolds |
Buchwald-Hartwig | RuPhos Pd G3/Cs₂CO₃ | Toluene, 25–80°C | 85–95% | Kinase inhibitor precursors |
Carbonylative Coupling | Pd(OAc)₂/Xantphos/CO (1 atm) | DMF, 100°C | 65–75% | Amide/ester functionalization |
Solvent polarity critically influences reaction efficiency due to the compound’s limited solubility. Bromo-fluoro-pyrrolopyridine dissolves readily in DMF, DMA, and DMSO (>50 mg/mL) but precipitates in water or methanol. Optimized protocols include:
Temperature gradients also govern regioselectivity. For example, room-temperature iodination favors C3 substitution, while >40°C promotes C2/C3 dihalogenation.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0